molecular formula C8H13BClNO2 B1388054 (4-(Dimethylamino)phenyl)boronic acid hydrochloride CAS No. 1150114-73-0

(4-(Dimethylamino)phenyl)boronic acid hydrochloride

Cat. No. B1388054
CAS RN: 1150114-73-0
M. Wt: 201.46 g/mol
InChI Key: JZMHULQJOBVQRI-UHFFFAOYSA-N
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Description

“(4-(Dimethylamino)phenyl)boronic acid hydrochloride” is a white crystalline solid that is soluble in water and some organic solvents . It contains a phenyl ring and a boronic acid group within its molecular structure, giving it strong fluorescent properties . Under acidic conditions, this compound can be protonated to form dimethylaminophenyl ammonium salt .


Synthesis Analysis

This compound can be synthesized using a variety of methods. One such method involves the reaction of methyl α-L-fucopyranoside with 4-(dimethylamino)phenylboronic acid . Another common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction .


Molecular Structure Analysis

The molecular formula of “(4-(Dimethylamino)phenyl)boronic acid hydrochloride” is C8H13BClNO2 . It contains a phenyl ring attached to a boronic acid group and a dimethylamino group .


Chemical Reactions Analysis

“(4-(Dimethylamino)phenyl)boronic acid hydrochloride” is often used as a reagent in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction , Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling , Rhodium (Rh)-catalyzed asymmetric addition reactions , and Palladium (Pd)-catalyzed C-OH bond activation .


Physical And Chemical Properties Analysis

“(4-(Dimethylamino)phenyl)boronic acid hydrochloride” is a solid at 20°C . It should be stored under inert gas at a temperature below 0°C as it is sensitive to heat and hygroscopic . Its molecular weight is 165.00 g/mol .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

4-(Dimethylamino)phenylboronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Nickel-Catalyzed Cross-Coupling

It serves as a reagent in nickel-catalyzed cross-coupling reactions, particularly useful for aryl fluorides with electron-withdrawing groups .

Rhodium-Catalyzed Asymmetric Addition Reactions

This compound is utilized in rhodium-catalyzed asymmetric addition reactions, contributing to the synthesis of chiral molecules .

Palladium-Catalyzed C-OH Bond Activation

It is involved in palladium-catalyzed C-OH bond activation processes, which are significant in complex molecule construction .

Preparation of Push-Pull Arylvinyldiazine Chromophores

The compound is used in the preparation of push-pull arylvinyldiazine chromophores, which are important in the study of light-responsive materials .

6. NIR Dyes for Biosensing and Imaging 4-(Dimethylamino)phenylboronic acid hydrochloride is relevant in the molecular switch mechanism of xanthene dyes, making them useful for in vivo detection and imaging of bioanalytes .

Drug Delivery Systems

It has applications in developing drug delivery systems, such as modifying hyaluronic acid with phenylboronic acid derivatives for encapsulating drugs like curcumin .

Sensing Applications

Lastly, boronic acids, including this compound, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions .

Mechanism of Action

Mode of Action

The compound interacts with its targets through a mechanism commonly seen in boronic acids. It forms reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, although the specific changes would depend on the nature of the target.

Biochemical Pathways

The compound is used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . This suggests that it may affect biochemical pathways involved in these reactions.

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which could impact its absorption and distribution in the body

Result of Action

Given its use in suzuki-miyaura coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .

Action Environment

The compound is sensitive to moisture and should be stored under inert gas at temperatures below 0°C . These environmental factors could influence the compound’s action, efficacy, and stability. Additionally, its sparing solubility in water could also affect its action in aqueous environments.

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Therefore, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

While the exact future directions for this compound are not specified in the search results, it is clear that it plays a significant role in various chemical reactions and has potential applications in different fields of chemistry .

properties

IUPAC Name

[4-(dimethylamino)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h3-6,11-12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMHULQJOBVQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660580
Record name [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150114-73-0
Record name Boronic acid, B-[4-(dimethylamino)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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